molecular formula C7H5ClF3NO B1311956 5-Chloro-2-(trifluoromethoxy)aniline CAS No. 326-64-7

5-Chloro-2-(trifluoromethoxy)aniline

Cat. No. B1311956
CAS RN: 326-64-7
M. Wt: 211.57 g/mol
InChI Key: KSBUTBXMRFVLND-UHFFFAOYSA-N
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Description

“5-Chloro-2-(trifluoromethoxy)aniline” is a chemical compound used in scientific research and industry to study its physical, chemical, biological properties, and toxicology. It is a yellow to brown liquid with a molecular weight of 211.57 . The IUPAC name for this compound is 5-chloro-2-(trifluoromethoxy)aniline .


Synthesis Analysis

The synthesis of similar compounds like 3-chloro-6-nitro-4-(trifluoromethoxy)aniline has been explored. This process involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether.


Molecular Structure Analysis

The molecular formula of “5-Chloro-2-(trifluoromethoxy)aniline” is C7H5ClF3NO . The InChI code for this compound is 1S/C7H5ClF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 .


Physical And Chemical Properties Analysis

“5-Chloro-2-(trifluoromethoxy)aniline” is a yellow to brown liquid . It has a molecular weight of 211.57 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Applications in Pesticide Synthesis

5-Chloro-2-(trifluoromethoxy)aniline has notable applications in the synthesis of novel pesticides. One such application is in the production of Bistrifluron, a potent pesticide showing growth-retarding activity against pests. The process involves a series of chemical reactions, starting with the nitration of 3,5-bis-(trifluoromethyl)benzene and culminating in the synthesis of Bistrifluron with a high yield, making it viable for industrial production (Liu An-chan, 2015).

Vibrational Spectroscopy and Quantum Chemical Studies

The compound has been a subject of extensive vibrational spectroscopy and quantum chemical studies. These studies provide insights into its molecular structure, revealing the presence of various functional groups. Advanced techniques like FT-IR and FT-Raman spectroscopy, along with density functional theoretical computations, have been used to analyze the vibrational characteristics and the influence of chlorine substituent on the molecule (T. Karthick et al., 2013).

Synthesis of Organic Compounds

The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol through a series of reactions showcases its role in creating compounds with minimal environmental impact, exhibiting characteristics like high yield and good quality (Wen Zi-qiang, 2007).

Catalyst in Chemical Reactions

It serves as a monodentate transient directing group in the Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is significant for its high efficiency, good functional group tolerance, and the ability to be scaled up for the synthesis of useful scaffolds like quinazoline and fused isoindolinone (Yong Wu et al., 2021).

Synthesis Protocol for Derivatives

The molecule is crucial in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives are important in the pharmaceutical and agrochemical industries due to their pharmacological and biological properties. The synthesis protocol is advantageous for its broad applicability, user-friendliness, and potential in creating new functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it is involved in.

Mode of Action

The exact mode of action of 5-Chloro-2-(trifluoromethoxy)aniline is not well-documented. As a chemical reagent, its interactions with its targets would depend on the specific chemical reaction it is being used in. For instance, it might participate in bond formation or breaking, electron donation or acceptance, or other chemical transformations .

Biochemical Pathways

As a chemical reagent, it is likely involved in various biochemical pathways depending on the context of its use .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

As a chemical reagent, its effects would be highly dependent on the specific reactions it is involved in .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals . Its efficacy and mode of action can also be influenced by the specific conditions of the reactions it is used in .

properties

IUPAC Name

5-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBUTBXMRFVLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448829
Record name 5-chloro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethoxy)aniline

CAS RN

326-64-7
Record name 5-Chloro-2-(trifluoromethoxy)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 326-64-7
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